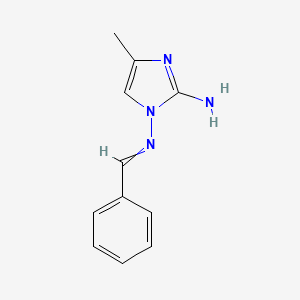

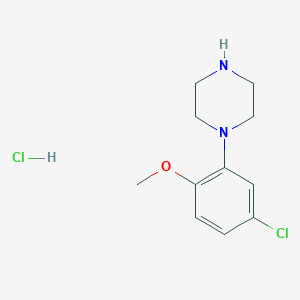

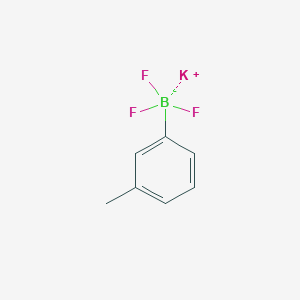

![molecular formula C9H12N2O2 B1358573 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol CAS No. 921938-81-0](/img/structure/B1358573.png)

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol” is a chemical compound with the molecular formula C8H10N2O . It has an average mass of 150.178 Da and a monoisotopic mass of 150.079315 Da .

Molecular Structure Analysis

The compound has a molecular structure that includes a pyrido[3,2-b][1,4]oxazine ring with a methyl group attached at the 4-position . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 268.6±35.0 °C at 760 mmHg, and a flash point of 116.2±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Scientific Research Applications

Catalytic Hydrogenation and Derivative Synthesis

The compound and its derivatives have been investigated for their potential in catalytic hydrogenation processes. A study by Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, revealing the production of dynamic mixtures of enamines and tetrahydro-2-furanamines under mild hydrogenation conditions. The study also detailed the transformation of these products into 1,4-amino alcohols under robust hydrogenation conditions or into isomeric dihydrofurans under specific reduction conditions, showcasing the compound's versatility in chemical transformations (Sukhorukov et al., 2008).

Green Synthesis of Derivatives

Research by Singh et al. (2015) contributed a metal catalyst-free and eco-friendly method for synthesizing racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. This method employs the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water, emphasizing high regioselectivity and a broad substrate scope, thus underlining the compound's significance in green chemistry applications (Singh et al., 2015).

properties

IUPAC Name |

(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-2-3-13-8-4-7(6-12)5-10-9(8)11/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBFQXGUORHMBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1N=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640353 |

Source

|

| Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol | |

CAS RN |

921938-81-0 |

Source

|

| Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

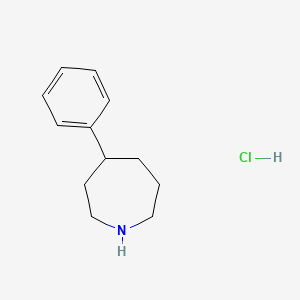

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)